molecular formula C21H38O2 B14388814 2-[(Hexadec-10-yn-1-yl)oxy]oxane CAS No. 88132-74-5

2-[(Hexadec-10-yn-1-yl)oxy]oxane

Cat. No.: B14388814
CAS No.: 88132-74-5
M. Wt: 322.5 g/mol
InChI Key: IVCINHAZIPONFW-UHFFFAOYSA-N
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Description

2-[(Hexadec-10-yn-1-yl)oxy]oxane is a chemical compound with the molecular formula C21H38O2. It is characterized by the presence of a hexadec-10-yn-1-yl group attached to an oxane ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexadec-10-yn-1-yl)oxy]oxane typically involves the reaction of hexadec-10-yn-1-ol with oxane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors, such as microreactors, can improve the mass transfer rates and reaction kinetics, leading to higher selectivity and productivity .

Chemical Reactions Analysis

Types of Reactions

2-[(Hexadec-10-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Hexadec-10-yn-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Hexadec-10-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the triple bond in the hexadec-10-yn-1-yl group allows for unique interactions with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Hexadec-10-yn-1-yl)oxy]oxane is unique due to the specific position of the triple bond in the hexadec-10-yn-1-yl group. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .

Properties

CAS No.

88132-74-5

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

2-hexadec-10-ynoxyoxane

InChI

InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2-5,8-20H2,1H3

InChI Key

IVCINHAZIPONFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCCCCCCOC1CCCCO1

Origin of Product

United States

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